4-(2-Methoxybenzoyl)-2-methyl-6-(4-methylphenyl)pyridazin-3(2H)-one

PDE4 inhibition pyridazinone SAR N-alkyl substitution

4-(2-Methoxybenzoyl)-2-methyl-6-(4-methylphenyl)pyridazin-3(2H)-one (CAS 832712-34-2) is a fully synthetic, trisubstituted pyridazin-3(2H)-one derivative. As a member of the broader pyridazinone chemotype, it is structurally related to compounds explored as phosphodiesterase (PDE) inhibitors, anti-inflammatory agents, and agrochemical intermediates.

Molecular Formula C20H18N2O3
Molecular Weight 334.4 g/mol
CAS No. 832712-34-2
Cat. No. B14195399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methoxybenzoyl)-2-methyl-6-(4-methylphenyl)pyridazin-3(2H)-one
CAS832712-34-2
Molecular FormulaC20H18N2O3
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C(=O)C(=C2)C(=O)C3=CC=CC=C3OC)C
InChIInChI=1S/C20H18N2O3/c1-13-8-10-14(11-9-13)17-12-16(20(24)22(2)21-17)19(23)15-6-4-5-7-18(15)25-3/h4-12H,1-3H3
InChIKeyOUFQVEWFBKIFNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Methoxybenzoyl)-2-methyl-6-(4-methylphenyl)pyridazin-3(2H)-one (CAS 832712-34-2): Baseline Identity for Informed Procurement


4-(2-Methoxybenzoyl)-2-methyl-6-(4-methylphenyl)pyridazin-3(2H)-one (CAS 832712-34-2) is a fully synthetic, trisubstituted pyridazin-3(2H)-one derivative. As a member of the broader pyridazinone chemotype, it is structurally related to compounds explored as phosphodiesterase (PDE) inhibitors, anti-inflammatory agents, and agrochemical intermediates. However, a comprehensive search of primary literature, patent repositories, and authoritative public databases (PubChem, ChEMBL, ChemSpider) conducted during preparation of this guide returned no quantitative biological, physicochemical, or performance data specifically indexed to this CAS number from admissible sources. Consequently, any differentiation claims must be anchored in class-level structure–activity relationship (SAR) inferences drawn from analogous compounds rather than from direct measurement of this molecular entity.

Why Generic Substitution of 4-(2-Methoxybenzoyl)-2-methyl-6-(4-methylphenyl)pyridazin-3(2H)-one is Not Supported by Public Evidence


In pyridazin-3(2H)-one SAR, even minor substituent variations at the N(2), C(4), and C(6) positions can lead to significant shifts in target potency, isoform selectivity, and physicochemical properties. For example, published work on related pyridazinone PDE4 inhibitors demonstrates that introduction of a hydrophobic N(2)-alkyl group strongly promotes PDE4 inhibition while N–H congeners favor PDE3. The target compound combines three specific substituents—2-methyl, 4-(2-methoxybenzoyl), and 6-(4-methylphenyl)—in a single scaffold. Without publicly available, matched-pair experimental data for this precise substitution pattern, scientifically justified substitution with a close analog (e.g., the N(2)–H variant CAS 832712-09-1 or the 6-phenyl analog CAS 832712-32-0) cannot be validated on the basis of quantitative activity or ADME comparators. Any procurement decision that relies on analog interchange without experimental verification would therefore carry unquantified risk.

Quantitative Differentiation Evidence for 4-(2-Methoxybenzoyl)-2-methyl-6-(4-methylphenyl)pyridazin-3(2H)-one — Compiled from Permissible Sources


Predicted Differential Impact of N(2)-Methyl Substitution on PDE4 Inhibition Potency

No direct PDE4 IC₅₀ data for CAS 832712-34-2 were found in admissible public sources. However, published SAR on 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-ones demonstrates that PDE4 inhibition is strongly promoted by introduction of a hydrophobic substituent at the pyridazinone N(2) center. The target compound bears an N(2)-methyl group, whereas the closest des-methyl analog (CAS 832712-09-1, 4-(2-methoxybenzoyl)-6-(4-methylphenyl)pyridazin-3(2H)-one) lacks this feature. By class-level inference, the N(2)-methyl substitution is predicted to confer enhanced PDE4 inhibitory activity relative to the N(2)–H comparator, though the magnitude of the difference cannot be quantified without compound-specific assay results.

PDE4 inhibition pyridazinone SAR N-alkyl substitution

Distinct Substitution Pattern Relative to Common 6-Phenyl Pyridazinone PDE4 Inhibitors

The target compound incorporates a 6-(4-methylphenyl) substituent, differentiating it from widely exemplified 6-phenyl pyridazinone PDE4 inhibitors (e.g., CAS 832712-32-0, 4-(2-methoxybenzoyl)-2-methyl-6-phenylpyridazin-3(2H)-one). In analogous pyridazinone series, para-substitution on the 6-aryl ring has been shown to modulate lipophilicity and steric occupancy within the PDE4 catalytic pocket. Although no direct IC₅₀ values for either compound are available from admissible sources, the addition of a para-methyl group to the 6-phenyl ring (clogP increase of ~0.5 units) is expected to influence both target binding and nonspecific protein binding, thereby altering the free fraction available for target engagement.

PDE4 inhibitor design 6-aryl pyridazinone structure-based differentiation

Synthetic Tractability and Utility as a Diversification Intermediate

In the synthetic route described by Elzamly (2018), 6-aryl-4-(2-methoxybenzyl)pyridazin-3(2H)-ones are oxidized with selenium dioxide to yield 6-aryl-4-(2-methoxybenzoyl)pyridazin-3(2H)-ones, which serve as direct precursors for fused pyrazolo-, isoxazolo-, and tetrazolo-pyridazine systems. The target compound is accessible via N(2)-methylation of the corresponding NH-pyridazinone. While the publication does not report isolated yields for the exact title compound, the general method provides a validated entry into a series that has been further elaborated to sulfonamide and heterocycle-fused analogs. This positions the compound as a synthetic intermediate with demonstrated downstream diversification potential, in contrast to non-acylated or non-methylated analogs that may not undergo the same transformations.

pyridazinone synthesis SeO₂ oxidation heterocyclic diversification

Research and Industrial Application Scenarios for 4-(2-Methoxybenzoyl)-2-methyl-6-(4-methylphenyl)pyridazin-3(2H)-one Based on Available Evidence


PDE4-Focused Medicinal Chemistry Campaigns Requiring N(2)-Alkylated Pyridazinone Scaffolds

Medicinal chemistry teams pursuing PDE4 inhibitors for respiratory or inflammatory indications may rationally select this compound as a starting scaffold. The N(2)-methyl substituent aligns with published SAR indicating that hydrophobic N(2) substitution enhances PDE4 potency. The 4-(2-methoxybenzoyl) and 6-(4-methylphenyl) groups provide vectors for further optimization. Procurement is warranted when a pre-N-alkylated pyridazinone core is required to bypass an early synthetic step.

Synthesis of Fused Pyridazine Heterocycle Libraries

Based on the established reactivity of 4-(2-methoxybenzoyl)pyridazin-3(2H)-ones toward hydrazine, phenylhydrazine, and hydroxylamine, this compound can serve as a key intermediate for generating pyrazolo[4,3-d]pyridazin-4(5H)-one and isoxazolo[4,5-d]pyridazin-4(5H)-one libraries. The N(2)-methyl group may influence subsequent alkylation or acylation regioselectivity, adding a dimension of structural diversity.

Comparative SAR Studies of N(2)-Methyl vs. N(2)–H Pyridazinone Congeners

For academic or industrial laboratories conducting matched-pair SAR analysis, the compound provides a direct comparison partner for the N(2)–H analog (CAS 832712-09-1). Side-by-side profiling in PDE4 enzymatic assays, cellular cAMP modulation, and microsomal stability would generate the quantitative differentiation data currently absent from the public domain.

Physicochemical Property Profiling in Pyridazinone Chemical Space

The compound’s calculated logP (~3.8) and molecular weight (334.4 g/mol) place it within lead-like chemical space. Procurement for systematic solubility, permeability, and metabolic stability profiling enables construction of a property–structure map for this substitution pattern, informing future design cycles and complementing existing data on less substituted pyridazinone analogs.

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